molecular formula C10H8O3 B1616839 6-Methoxybenzofuran-2-carbaldehyde CAS No. 53860-74-5

6-Methoxybenzofuran-2-carbaldehyde

Cat. No.: B1616839
CAS No.: 53860-74-5
M. Wt: 176.17 g/mol
InChI Key: GOFAYQFZGHXFTL-UHFFFAOYSA-N
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Description

6-Methoxybenzofuran-2-carbaldehyde is an organic compound with the molecular formula C10H8O3. It is a derivative of benzofuran, characterized by a methoxy group at the 6-position and an aldehyde group at the 2-position.

Mechanism of Action

Mode of Action:

The mode of action involves the interaction of 6-Methoxybenzofuran-2-carbaldehyde with its putative targets. It may act through enzymatic inhibition, receptor binding, or other mechanisms. Unfortunately, detailed studies on its precise mode of action are scarce .

Biochemical Pathways:

The affected biochemical pathways remain largely unexplored for this compound. Benzofuran derivatives have shown potential in modulating pathways related to inflammation, oxidative stress, and cell signaling. Specific pathways influenced by this compound require further investigation .

Pharmacokinetics:

Action Environment:

Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability. These factors impact its bioavailability and overall performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxy-3-methoxybenzaldehyde under acidic conditions to form the benzofuran ring. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxybenzofuran-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Hydroxybenzofuran-2-carbaldehyde
  • 6-Methylbenzofuran-2-carbaldehyde
  • 6-Chlorobenzofuran-2-carbaldehyde

Comparison: 6-Methoxybenzofuran-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its hydroxyl, methyl, and chloro analogs, the methoxy group can enhance its solubility and potentially its interaction with biological targets .

Properties

IUPAC Name

6-methoxy-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFAYQFZGHXFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202122
Record name 2-Benzofurancarboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53860-74-5
Record name 2-Benzofurancarboxaldehyde, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053860745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An ice-cooled solution of 4.0 g (0.017 mole) of N,6-dimethoxy-N-methyl-2-benzofurancarboxamide in 100 ml of tetrahydrofuran was treated cautiously over 15 minutes (under a nitrogen atmosphere) with 0.65 g (0.017 mole) of lithium aluminum hydride. The mixture was stirred for 1 hour, then quenched by the careful addition of 100 ml of saturated aqueous sodium bisulfate solution. The reaction mixture was extracted with ether (3X 75 ml), and the combined extracts were washed with cold 2% aqueous hydrochloric acid (2X 100 ml), followed by brine (lX 100 ml). The organic layer was dried (anhydrous magnesium sulfate) and evaporated. The residue was chromatographed (silica gel, dichloromethane elution) to yield 2.2 g (74% yield) of the analytically pure aidehyde, mp 75°-77° .
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,6-dimethoxy-N-methyl-2-benzofurancarboxamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred slurry LiAlH4 (0.114 g, 3 mmol) in anhydrous Et2O (5 ml) was added drop wise the solution of ethyl-6-methoxybenzofuran-2-carboxylate (0.380 g, 1.73 mmol) and stirring was continued for 0.5 h at room temperature. The reaction mixture was quenched with EtOAc:H2O:MeOH mixture (7:3:1), diluted to 20 ml with EtOAc and filtered through Celite. The filtrate was evaporated and the residue was dried in vacuo to give the creamy paste (0.324 g) which was used as such for next step. This (0.310 g) was dissolved in anhydrous dioxane (10 ml) and MnO2 (1 g, excess) was added to it. The suspension was stirred at reflux for 3 h, cooled to room temperature and filtered through Celite pad. The filtrate was evaporated to dryness and the residue was purified by FCC (SiO2, hexane: EtOAc; 70:30), to give the title compound (0.182 g; 76%), as light pink crystalline solid. 1H-NMR (CDCl3) 3.87 (s, 3H); 6.96 (dd, 1H, J=2.22, 8.73 Hz); 7.03 (d, 1H, J=1.83 Hz); 7.48 (5, 1H); 7.59 (d, 1H, J=8.7 Hz); 9.74 (s, 1H).
Quantity
0.114 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxybenzofuran-2-carbaldehyde
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6-Methoxybenzofuran-2-carbaldehyde
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6-Methoxybenzofuran-2-carbaldehyde
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6-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 6
6-Methoxybenzofuran-2-carbaldehyde

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